molecular formula C7H7N3O2 B13100066 2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol CAS No. 91533-22-1

2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol

Cat. No.: B13100066
CAS No.: 91533-22-1
M. Wt: 165.15 g/mol
InChI Key: DNZZTCZNZIOOSL-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol is a heterocyclic compound that contains a pyrrole ring fused to a pyridazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of pyrrole and pyridazine derivatives, which undergo cyclization reactions to form the desired compound. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as crystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups into the compound .

Scientific Research Applications

2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial in cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol is unique due to its specific structure, which combines the properties of both pyrrole and pyridazine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

91533-22-1

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

2-methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyridazine-4,7-dione

InChI

InChI=1S/C7H7N3O2/c1-3-2-4-5(8-3)7(12)10-9-6(4)11/h2,8H,1H3,(H,9,11)(H,10,12)

InChI Key

DNZZTCZNZIOOSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=O)NNC2=O

Origin of Product

United States

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